(7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid hydrate: is a chemical compound with the molecular formula C8H8N4O3 . It is a derivative of triazolo[1,5-a]pyrimidine, a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid hydrate typically involves multiple steps, starting with the formation of the triazolo[1,5-a]pyrimidine core. One common synthetic route includes the reaction of 5-methyl-1,2,4-triazol-3-amine with ethoxymethylenemalonic acid diethyl ester under acidic conditions. The reaction proceeds through a cyclization process to form the triazolo[1,5-a]pyrimidine ring, followed by hydroxylation and acetylation steps to introduce the hydroxyl and acetic acid groups.
Industrial Production Methods
In an industrial setting, the synthesis of this compound is scaled up using similar chemical reactions but with optimized conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency. Purification techniques such as recrystallization or column chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid hydrate: can undergo various chemical reactions, including:
Oxidation: : The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: : The compound can be reduced to remove oxygen atoms, resulting in different functional groups.
Substitution: : Various substituents can be introduced at different positions on the triazolo[1,5-a]pyrimidine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: : Nucleophilic substitution reactions are typically carried out using strong bases or nucleophiles.
Major Products Formed
Oxidation: : Formation of 7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid .
Reduction: : Formation of 7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethanol .
Substitution: : Introduction of various functional groups such as alkyl or aryl groups at different positions on the ring.
Scientific Research Applications
(7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid hydrate: has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : The compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: : Research is ongoing to explore its use in drug development, particularly for treating infections and inflammatory conditions.
Industry: : It is used in the production of various chemical products, including dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which (7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid hydrate exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl and acetic acid groups play a crucial role in binding to enzymes or receptors, leading to biological responses. The exact mechanism may vary depending on the specific application and target organism.
Comparison with Similar Compounds
(7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid hydrate: is unique due to its specific structural features and biological activities. Similar compounds include:
7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine: : Lacks the acetic acid group.
5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol: : Similar structure but without the acetic acid moiety.
4-Hydroxy-6-methyl-1,3,3a,7-tetraazaindene: : A structural isomer with different functional groups.
These compounds share the triazolo[1,5-a]pyrimidine core but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
2-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O3.H2O/c1-4-2-6(13)12-8(9-4)10-5(11-12)3-7(14)15;/h2H,3H2,1H3,(H,14,15)(H,9,10,11);1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNLLHRCYBOTOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)N=C(N2)CC(=O)O.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.